molecular formula C15H13Cl2NO B11837890 2,6-dichloro-N-(2,6-dimethylphenyl)benzamide CAS No. 77331-26-1

2,6-dichloro-N-(2,6-dimethylphenyl)benzamide

Cat. No.: B11837890
CAS No.: 77331-26-1
M. Wt: 294.2 g/mol
InChI Key: LZPQHPCDGJEJKX-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-(2,6-dimethylphenyl)benzamide is a chemical compound with the molecular formula C14H19Cl2NO. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two chlorine atoms and a dimethylphenyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-(2,6-dimethylphenyl)benzamide typically involves the introduction of chlorine atoms into the benzamide structure. One common method is the chlorination of benzamide derivatives using reagents such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-(2,6-dimethylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can produce different oxidized or reduced derivatives .

Scientific Research Applications

2,6-Dichloro-N-(2,6-dimethylphenyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a reference standard in pharmaceutical research.

    Industry: Utilized in the production of dyes, plastics, and coatings .

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(2,6-dimethylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-N-(2,6-dimethylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

77331-26-1

Molecular Formula

C15H13Cl2NO

Molecular Weight

294.2 g/mol

IUPAC Name

2,6-dichloro-N-(2,6-dimethylphenyl)benzamide

InChI

InChI=1S/C15H13Cl2NO/c1-9-5-3-6-10(2)14(9)18-15(19)13-11(16)7-4-8-12(13)17/h3-8H,1-2H3,(H,18,19)

InChI Key

LZPQHPCDGJEJKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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